5-Bromo-6-chloroindolin-2-one
Overview
Description
5-Bromo-6-chloroindolin-2-one is an organic chemical compound with the molecular formula C8H5BrClNO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloroindolin-2-one consists of a bromine atom and a chlorine atom attached to an indolin-2-one backbone . The average mass of the molecule is 246.488 Da, and the monoisotopic mass is 244.924301 Da .Scientific Research Applications
Summary of the Application
5-Bromo-6-chloroindolin-2-one is used in the development of anticancer drugs . Researchers have developed a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
Methods of Application or Experimental Procedures
The target compounds were synthesized through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 under reductive-amination conditions .
Results or Outcomes
The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87% . Compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
Application in Synthesis of Antitumor Derivatives
Summary of the Application
5-Bromo-6-chloroindolin-2-one is used in the synthesis of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety . These derivatives were evaluated for in vitro activity against selected cancer cell lines .
Methods of Application or Experimental Procedures
The newly synthesized derivatives were evaluated for in vitro activity against selected cancer cell lines by MTT assay .
Results or Outcomes
Some compounds exhibit broad-spectrum antitumor potency, and the most active compound was found more potent than Sunitinib against HepG2, A549 and Skov-3 .
Safety And Hazards
The safety data sheet for a similar compound, 6-Chloroindolin-2-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling such compounds .
Future Directions
Indole derivatives, including 5-Bromo-6-chloroindolin-2-one, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are considered important scaffolds in drug discovery, particularly in the development of anticancer, antiviral, anti-inflammatory, and other therapeutic agents .
properties
IUPAC Name |
5-bromo-6-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLRCJWRRXOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656067 | |
Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloroindolin-2-one | |
CAS RN |
1153885-37-0 | |
Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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